Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate
CAS No.:
Cat. No.: VC16587018
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9F3N2O2 |
|---|---|
| Molecular Weight | 270.21 g/mol |
| IUPAC Name | ethyl (E)-2-cyano-3-(2,3,4-trifluoroanilino)prop-2-enoate |
| Standard InChI | InChI=1S/C12H9F3N2O2/c1-2-19-12(18)7(5-16)6-17-9-4-3-8(13)10(14)11(9)15/h3-4,6,17H,2H2,1H3/b7-6+ |
| Standard InChI Key | JISHJNKMEZITCN-VOTSOKGWSA-N |
| Isomeric SMILES | CCOC(=O)/C(=C/NC1=C(C(=C(C=C1)F)F)F)/C#N |
| Canonical SMILES | CCOC(=O)C(=CNC1=C(C(=C(C=C1)F)F)F)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate belongs to the enamine ester family, featuring a conjugated system that enhances its electronic reactivity. The trifluorophenyl group introduces electron-withdrawing effects, while the cyano and ester moieties enable nucleophilic and electrophilic interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.21 g/mol |
| CAS Number | 144367-60-2 |
| IUPAC Name | Ethyl (2E)-2-cyano-3-(2,3,4-trifluoroanilino)-2-propenoate |
| Appearance | White to off-white powder |
| Purity | ≥95% (HPLC) |
| Storage Conditions | 2–8°C in airtight containers |
Synthesis and Manufacturing
The synthesis typically involves a base-catalyzed condensation reaction between ethyl cyanoacetate and 2,3,4-trifluoroaniline. Under optimized conditions (room temperature, ethanol solvent, and triethylamine as a base), yields exceed 70% .
Key Reaction:
Table 2: Synthesis Parameters
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Catalyst | Triethylamine |
| Temperature | 20–25°C |
| Reaction Time | 4–6 hours |
| Yield | 70–75% |
Alternative routes using microwave-assisted synthesis or solid-phase catalysts have been explored for related enamine esters but remain untested for this specific compound .
Reactivity and Functional Group Transformations
The compound’s reactivity is dominated by three functional groups:
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Cyano Group: Participates in nucleophilic additions, forming intermediates for heterocyclic synthesis (e.g., pyridines, triazoles) .
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Ethyl Ester: Undergoes hydrolysis to carboxylic acids or transesterification with alcohols.
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Trifluoroanilino Moiety: Engages in electrophilic aromatic substitution, though fluorine’s electron-withdrawing effects reduce reactivity compared to non-fluorinated analogs .
Notably, the α,β-unsaturated ester system enables Michael additions, cycloadditions, and conjugate reductions. For example, reaction with hydrazines yields pyrazole derivatives, a common scaffold in drug discovery .
Applications in Pharmaceutical and Materials Science
Medicinal Chemistry
While direct biological data are scarce, structurally similar cyanoacrylates exhibit:
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Kinase Inhibition: Analogous compounds inhibit tyrosine kinases involved in cancer proliferation .
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Antimicrobial Activity: Trifluorophenyl derivatives disrupt bacterial cell membranes via hydrophobic interactions .
Organic Synthesis
The compound serves as a precursor for:
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Heterocycles: Conversion to pyrimidines or thiazoles via cyclocondensation .
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Fluorescent Dyes: Conjugation with coumarin derivatives enhances photostability .
| Application | Mechanism | Example Derivative |
|---|---|---|
| Anticancer Agents | Kinase inhibition | Pyrazole-cyanoacrylate hybrids |
| Sensors | Fluorophore conjugation | Coumarin-enamine complexes |
| Polymers | Crosslinking monomers | Acrylate-based hydrogels |
Future Research Directions
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